molecular formula C9H15ClN4OS B1431102 N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1426290-34-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B1431102
M. Wt: 262.76 g/mol
InChI Key: MNXGPCMNJDXBEO-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound is part of a class of chemicals that have been studied for their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents . The yield of these reactions can vary, but some studies have reported yields as high as 88% .


Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride” is characterized by the presence of a thiadiazole ring. This ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions. For example, they can be diazotized and coupled with various naphthalene acid couplers . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride” can be inferred from its molecular structure. For instance, its relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Future Directions

Thiadiazole derivatives, including “N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride”, are a promising area of research in medicinal chemistry due to their broad spectrum of pharmacological properties . Future research may focus on optimizing the synthesis of these compounds, elucidating their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS.ClH/c1-6-12-13-9(15-6)11-8(14)7-2-4-10-5-3-7;/h7,10H,2-5H2,1H3,(H,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXGPCMNJDXBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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